Sodium guluronate

Cartilage Tissue Engineering Hydrogel Mechanics Chondrocyte Culture

Variable M/G ratios in commercial alginates cause inconsistent gel stiffness and degradation profiles. Sodium guluronate provides homogeneous α-L-guluronic acid blocks, eliminating batch-to-batch variability in calcium-mediated crosslinking. • Stereospecific "egg-box" Ca²⁺ binding-unlike M-rich alginates-ensures predictable gel strength. • Enables ~5-10% slower payload release vs. MM-blocks for sustained delivery formulations. • High G-content (≥60% guluronate) supports superior chondrocyte phenotype preservation in cartilage scaffolds.

Molecular Formula C6H9NaO7
Molecular Weight 216.12 g/mol
Cat. No. B15141621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium guluronate
Molecular FormulaC6H9NaO7
Molecular Weight216.12 g/mol
Structural Identifiers
SMILESC(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]
InChIInChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m0./s1
InChIKeyWNFHGZLVUQBPMA-OSQBQZLYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Guluronate for Procurement: Poly-Guluronate Homopolymer Fractions in Alginate-Based Biomaterials and Hydrogels


Sodium guluronate (poly-α-L-guluronate sodium salt) refers to homopolymeric G-block fractions isolated from sodium alginate, a linear polysaccharide derived from brown seaweeds [1]. Unlike heterogeneous whole sodium alginate containing both D-mannuronate (M) and L-guluronate (G) residues, sodium guluronate consists predominantly of α-(1→4)-linked L-guluronic acid units [2]. This homopolymeric G-block structure confers distinct calcium-binding specificity and gelation behavior that fundamentally differ from sodium mannuronate (poly-β-D-mannuronate) counterparts [3].

Why Sodium Guluronate Cannot Be Substituted with Generic Sodium Alginate or Sodium Mannuronate


Generic sodium alginate is a heterogeneous copolymer with variable M/G ratios and block distributions that differ markedly by seaweed source, harvest location, and extraction method [1]. Even within a single vendor lot, the proportion of G-blocks (responsible for ionic crosslinking and gel strength) can vary substantially, directly affecting downstream performance in applications requiring precise mechanical stiffness or degradation profiles [2]. Substituting sodium guluronate with sodium mannuronate or random-coil sodium alginate introduces uncontrolled changes in calcium-binding stereospecificity [3], chain unperturbed dimensions [4], and resultant gel mechanical properties. The evidence presented below quantifies these differences to enable informed, application-matched procurement decisions.

Sodium Guluronate Comparative Evidence: Quantified Differentiation from Sodium Mannuronate and Variable G/M Ratio Alginates


Compression Modulus Differentiation: Mid-G/M (64/36) Alginate/Collagen Hydrogel vs. Low-G/M (34/66) Control

In an alginate/collagen hybrid hydrogel system, increasing the guluronate content from a G/M ratio of 34/66 to 64/36 resulted in significantly higher mechanical stiffness . The Mid-G/M hydrogel (64/36) provided superior matrix support for chondrocyte phenotype preservation, with upregulation of cartilage-specific genes SOX9, COL2, and aggrecan .

Cartilage Tissue Engineering Hydrogel Mechanics Chondrocyte Culture

Unperturbed Chain Dimensions: Guluronate-Rich vs. Mannuronate-Rich Sodium Alginate Fractions

Light-scattering analysis of sodium alginate fractions from different sources revealed that guluronate-rich samples (Laminaria hyperborea, 75% G) exhibit a larger unperturbed effective bond length (b₀) compared to mannuronate-rich samples (Fucus vesicularus, 95% M; Azotobacter vinelandii, 85% M) [1]. This difference reflects the distinct chain stiffness and conformational behavior conferred by polyguluronate segments.

Polymer Physics Solution Conformation Light Scattering

Calcium-Binding Stereospecificity: Polyguluronate vs. Polymannuronate Homopolymer Chains

Molecular modeling using MM3 mechanics and GRID analysis established that α-L-(1→4) polyguluronate chains exhibit high specificity for calcium binding with well-defined chelation sites, whereas β-D-(1→4) polymannuronate chains display no stereospecificity for calcium binding [1]. This stereochemical difference underpins the egg-box model of alginate gelation, where cooperative calcium binding occurs exclusively within G-block junction zones [2].

Ion Binding Gelation Mechanism Molecular Modeling

Drug Release Kinetics: MM/PVA vs. GG/PVA Hydrogel Formulations

A direct comparison of homopolymeric block hydrogels with poly(vinyl alcohol) (PVA) showed that MM (polymannuronate)/PVA hydrogels released metformin more extensively than GG (polyguluronate)/PVA hydrogels under identical conditions [1]. At release equilibrium, MM/PVA achieved 60% cumulative drug release compared to 55% from GG/PVA; after 4 hours, the difference was 40% vs. 36% [1].

Drug Delivery Controlled Release Hydrogel Swelling

Gel Strength and Rigidity: Addition of Polyguluronate vs. Polymannuronate to Alginate Gels

Systematic addition of purified polyuronate fractions to alginate gels demonstrated opposing effects based on block type. The addition of polyguluronate tended to improve gel strength and modulus of rigidity, whereas the addition of polymannuronate tended to lower gel strength while maintaining the same modulus of rigidity as the base alginate gel [1].

Rheology Gel Modification Ionic Crosslinking

Bioprinting Fidelity and Degradation: G-Block Length Effects vs. M-Block Length Effects

In an alginate-based bioink library developed for tailored biofabrication, materials with longer G-blocks were characterized by stronger ionic cross-linking and better printing accuracy, providing sufficient stability for cell growth. Conversely, longer M-blocks resulted in faster degradation rates [1]. The M/G ratio did not negatively influence cell survival but did affect cell spreading behavior [1].

3D Bioprinting Bioink Formulation Scaffold Degradation

High-Value Procurement Scenarios for Sodium Guluronate and G-Rich Alginate Fractions


Cartilage Tissue Engineering Scaffolds Requiring Tunable Mechanical Stiffness

Based on evidence that increasing G/M ratio from 34/66 to 64/36 significantly enhances hydrogel mechanical stiffness and supports superior chondrocyte phenotype preservation (upregulation of SOX9, COL2, and aggrecan) , procurement of sodium guluronate or high-G alginates is indicated for cartilage repair scaffolds where matrix stiffness must approximate native cartilage mechanical properties. Mid-G/M formulations provide the optimal balance of mechanical support and biological response .

Controlled Drug Delivery Systems Requiring Slower Release Kinetics

Direct comparative evidence shows that GG/PVA hydrogels release metformin more slowly than MM/PVA counterparts (55% vs. 60% at equilibrium; 36% vs. 40% after 4 hours) [1]. Procurement of sodium guluronate homopolymeric fractions is therefore justified for sustained-release formulations where prolonged payload retention is the design objective. This ~5-10% differential in release kinetics translates to meaningfully extended therapeutic windows in implantable or injectable delivery systems [1].

High-Fidelity 3D Bioprinting Bioinks with Extended Scaffold Persistence

Alginate-based bioinks with longer G-blocks exhibit stronger ionic cross-linking, better printing accuracy, and sufficient stability for cell growth, whereas longer M-blocks accelerate degradation [2]. For bioprinting applications requiring precise shape retention and multi-day culture stability, procurement of G-rich sodium guluronate or high-G-block alginates (≥60% guluronate monomer units) is essential. This selection also permits tuning of cell spreading behavior without compromising viability [2].

Calcium-Induced Gelation Applications Requiring Stereospecific Crosslinking

Molecular modeling confirms that only α-L-(1→4) polyguluronate chains exhibit stereospecific calcium binding with well-defined chelation sites, whereas β-D-(1→4) polymannuronate displays no such specificity [3]. Any application dependent on robust, cooperative calcium-induced gelation via the egg-box mechanism—including encapsulation of cells, enzymes, or bioactive molecules; formation of alginate beads for chromatography or immobilization; and ionically crosslinked hydrogel formation—requires procurement of G-block-containing polymers. M-rich alginates or sodium mannuronate cannot functionally substitute [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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